![molecular formula C9H11FN2O3S B4765428 N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4765428.png)
N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide
Overview
Description
“N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide” is an organic compound. It contains a benzenesulfonamide moiety with an amine group attached to the benzene ring . It is a part of the class of organic compounds known as aminobenzenesulfonamides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was synthesized by the amidation reaction . A new process for the synthesis of racemic or optically pure N-[4-cyano-3-trifluoro-methyl-phenyl]-3[4-fluorophenyl-sulfonyl]-2-hydroxy-2-methylpropionamide was also disclosed .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT). The optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2 d, p) basis set .Chemical Reactions Analysis
The reactivity of vinyl sulfone-based compounds can be modified from an irreversible to a reversible reaction with thiols . Further studies are needed to understand the specific chemical reactions involving “N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of 3-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4H-chromen-4-one is 388.413 Da .Scientific Research Applications
Organic Synthesis and Chemical Biology
Sulfonyl fluorides, including 4-fluorophenylsulfonyl-beta-alaninamide, find extensive use in organic synthesis. Their incorporation into complex molecules allows for the creation of diverse functional groups. Notably, direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides .
Medicinal Chemistry and Drug Discovery
This compound’s structural features make it a promising candidate for drug development. Researchers explore its potential as an antimicrobial agent, anti-inflammatory drug, and cytotoxicity modulator. Additionally, its role in inhibiting reverse transcriptase (HIV-1) and cellular DNA polymerases warrants further investigation .
Materials Science and Polymer Chemistry
In the realm of materials science, sulfonyl compounds contribute to the design of high-performance polymers. For instance, 4-fluorophenylsulfonyl-beta-alaninamide derivatives could enhance the thermal stability and proton conductivity of polymers, making them suitable for applications such as fuel cells and membranes .
Antitumor Properties
Exploring the potential antitumor effects of this compound is crucial. Researchers investigate its ability to inhibit tumor growth and assess its cytotoxicity against cancer cells. Understanding its mechanism of action could lead to novel therapeutic strategies .
Biological Activity and Enzyme Inhibition
The sulfonyl group’s presence in 4-fluorophenylsulfonyl-beta-alaninamide suggests interactions with enzymes. Investigating its impact on protein kinases, reverse transcriptase, and other cellular processes may reveal valuable insights for drug design and disease treatment .
Photophysical Properties and Sensing Applications
Researchers explore the photophysical behavior of sulfonyl compounds. By studying their fluorescence properties, they can develop sensors for detecting specific analytes or environmental changes. The unique characteristics of 4-fluorophenylsulfonyl-beta-alaninamide may contribute to sensor development .
Mechanism of Action
Safety and Hazards
Safety data sheets for similar compounds provide information on hazards and safety precautions. For example, 4-Fluorophenyl methyl sulfone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye irritation .
Future Directions
The future directions for research on “N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide” could include further studies on its synthesis, mechanism of action, and potential applications in medicine. For instance, the amidoxime derivative, 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-N′-hydroxy-2-nitrobenzimidamide, will be further evaluated, both in the field of medicinal chemistry and in other relevant areas .
properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3S/c10-7-1-3-8(4-2-7)16(14,15)12-6-5-9(11)13/h1-4,12H,5-6H2,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIYOWTWZVCZQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.